

A Comparative Guide to Precirol ATO 5-Based Nanocarriers for Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

Precirol ATO 5, a glyceryl palmitostearate, is a widely utilized solid lipid excipient in the formulation of nanocarriers for drug delivery. Its biocompatibility, biodegradability, and ability to form stable nanoparticles make it a prime candidate for developing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1] This guide provides a comparative analysis of **Precirol** ATO 5-based nanocarriers, summarizing key performance data from various studies to aid in the selection and design of effective drug delivery systems.

Performance Data of Precirol ATO 5-Based Nanocarriers

The efficacy of a nanocarrier is determined by its physicochemical properties, which influence drug loading, release, and stability. The following tables summarize key data from multiple studies on **Precirol** ATO 5-based SLNs and NLCs, offering a cross-study comparison of their performance with different drug molecules.

Solid Lipid Nanoparticles (SLNs)

Precirol ATO 5 is a common choice for the solid lipid core of SLNs.[2] These nanocarriers have demonstrated high entrapment efficiency for both lipophilic and hydrophilic drugs.



Drug	Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Entrapme nt Efficiency (%)	Drug Loading (%)	Key Findings & Surfactan ts
Lycopene	125 ± 3.89	Monodispe rsed	-10.06 ± 0.08	98.4 ± 0.5	4.48 ± 0.046	Precirol-based SLNs showed smaller particle size compared to those prepared with Compritol.
Hydrochlor othiazide	~95	< 0.3	Not specified	~80	Not specified	Use of Gelucire® 44/14 as a surfactant resulted in smaller particle size and improved entrapment efficiency compared to Pluronic F68 or Tween® 80.[4][5][6]



5- Fluorouraci I	76.82 ± 1.48 to 327 ± 4.46	Not specified	-11.3 ± 2.11 to -28.4 ± 2.40	63.46 ± 1.13 to 76.08 ± 2.42	Not specified	Particle size decreased with decreasing Precirol® ATO 5 concentrati on. Surfactants used were Poloxamer 188 and Tween 80. [2]
Rhein	120.8 ± 7.9	Not specified	-16.9 ± 2.3	Not specified	Not specified	Showed a biphasic drug release pattern with an initial burst release followed by sustained release.[7]
Resveratrol	Not specified	Not specified	Not specified	Not specified	Not specified	Prepared using probe ultrasonicat ion with Tween 20 as a surfactant for skin



						targeting. [7]
Flutamide	Not specified	Not specified	Not specified	55.49 to 83.04	Not specified	Zeta potential values between -21 and -33 mV indicated good stability.[7]
Doxylamin e	Not specified	Not specified	Not specified	76.88 ± 2.94	Not specified	Kolliphor CS12 was selected as the surfactant for smaller particle size and higher entrapment efficiency. [8][9]
Gemfibrozil	Not specified	Not specified	Not specified	78.63 ± 1.95	Not specified	Kolliphor CS12 was selected as the surfactant for smaller particle size and higher entrapment efficiency. [8][9]



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Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid into the solid lipid matrix, creating a less ordered structure that can enhance drug loading and stability.[10] [11] **Precirol** ATO 5 is frequently used as the solid lipid component in NLC formulations.



Drug	Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Entrapme nt Efficiency (%)	Drug Loading (%)	Key Findings & Other Lipids/Su rfactants
Hydrochlor othiazide	~75	< 0.3	Not specified	~90	Not specified	NLCs showed better performanc e than SLNs with higher entrapment and release. Liquid lipid: Transcutol ® HP; Surfactant: Gelucire® 44/14.[4][5] [6][12]
Grape Seed Extract	139 - 283	Not specified	+25.6 to +43.4	49.7 - 74.6	Not specified	Combinatio n with Gelucire® 50/13 as another lipid component .[13]
5- Fluorouraci I	208.32 ± 8.21	0.352 ± 0.060	-21.82 ± 0.40	71.45 ± 2.45 to 86.62 ± 1.94	Not specified	Liquid lipid: Labrasol®; Surfactants : Poloxamer 188 and



						Solutol® HS15.[14]
Riluzole	147.2 - 203.1	< 0.3	-22.5 to -27.5	Not specified	Not specified	Liquid lipid: Mygliol® 812; Surfactants : Polysorbat e 80 and Poloxamer 188.[15]
Peptides (Leuprolide)	< 130	0.2	Not specified	Significantl y higher with hydrophobi c ion pairing	Not specified	Liquid lipid: Capryol® 90; Surfactant: Kolliphor® RH40.[16]

Experimental Protocols

The preparation and characterization of **Precirol**-based nanocarriers typically follow standardized methodologies. Below are detailed protocols for key experiments.

Preparation of SLNs and NLCs by Hot Homogenization and Ultrasonication

This is a widely used method for producing lipid nanoparticles that avoids the use of organic solvents.[2]

- Lipid Phase Preparation: Precirol ATO 5 (for SLNs) or a mixture of Precirol ATO 5 and a liquid lipid (for NLCs) is melted at a temperature approximately 5-10°C above the melting point of the solid lipid (melting point of Precirol ATO 5 is around 56°C). The lipophilic drug is then dissolved or dispersed in the molten lipid phase.
- Aqueous Phase Preparation: The surfactant(s) and any co-surfactants are dissolved in double-distilled water and heated to the same temperature as the lipid phase.



- Emulsification: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a specified time (e.g., 3-5 minutes) to form a coarse oil-in-water emulsion.
- Sonication: The coarse emulsion is then subjected to high-power ultrasonication using a
 probe sonicator for a defined period (e.g., 3-15 minutes) to reduce the particle size to the
 nanometer range.
- Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form the solid nanoparticles.

Characterization of Nanocarriers

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured by Dynamic Light Scattering (DLS) using a Zetasizer. The sample is diluted with deionized water before analysis. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being desirable. Zeta potential provides information about the surface charge of the nanoparticles, which is a key factor in their stability.

Entrapment Efficiency (EE) and Drug Loading (LC):

- Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing the unentrapped drug.
- Quantification of Free Drug: The amount of free drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculation:

- Entrapment Efficiency (%) = [(Total amount of drug Amount of free drug) / Total amount of drug] x 100
- Drug Loading (%) = [(Total amount of drug Amount of free drug) / Total weight of nanoparticles] x 100

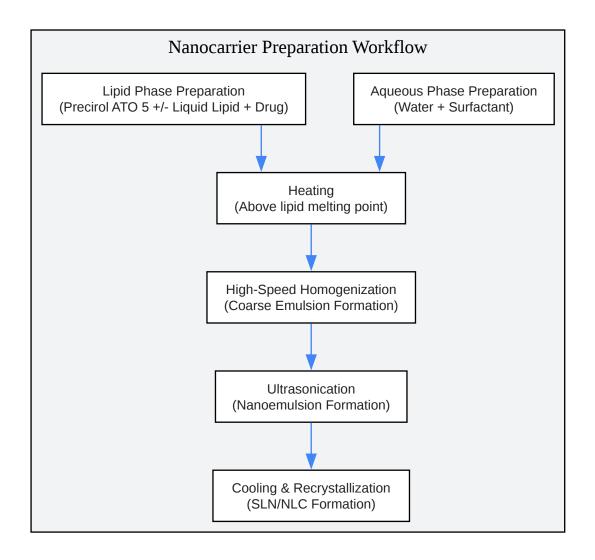




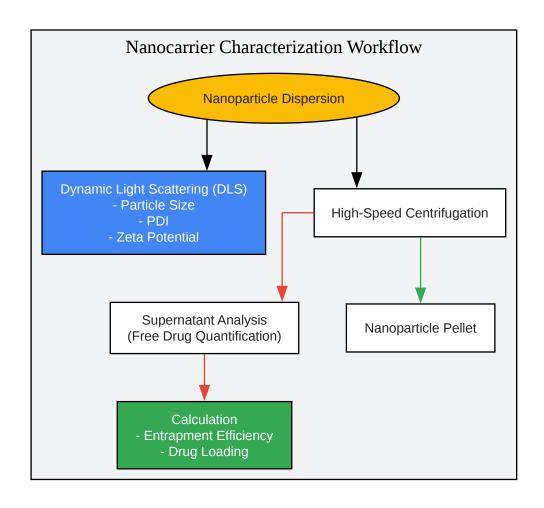
Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the preparation and characterization of **Precirol**-based nanocarriers.









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